REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[N:5][C:4]2[N:20]=[CH:21][CH:22]=[CH:23][C:3]1=2.O.NN.C(=O)([O-])[O-].[Na+].[Na+].O>C(O)C>[NH2:9][CH2:8][C:6]1[NH:7][C:2](=[O:1])[C:3]2[CH:23]=[CH:22][CH:21]=[N:20][C:4]=2[N:5]=1 |f:1.2,3.4.5|
|
Name
|
2-(4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-isoindole-1,3-dione
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(N=C(N1)CN1C(C3=CC=CC=C3C1=O)=O)N=CC=C2
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
The suspension was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid residue was filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with CH2Cl2/MeOH (4/1) under reflux conditions
|
Type
|
FILTRATION
|
Details
|
A white solid was filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with TBME
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1NC(C2=C(N1)N=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.62 mmol | |
AMOUNT: MASS | 0.285 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |